Triletide

Vue d'ensemble

Description

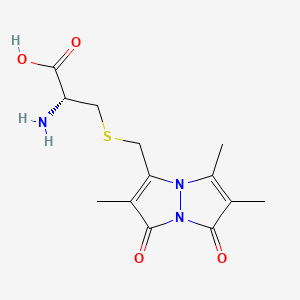

Le Triletide est un dérivé tripeptidique connu pour ses propriétés cytoprotectrices et anti-ulcéreuses. Il agit comme un inhibiteur de la thromboxane synthétase, ce qui le rend précieux dans diverses applications médicales. Le this compound est bien absorbé après administration orale, avec une concentration sanguine maximale atteinte environ 1,1 à 1,3 heure après l'administration .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le Triletide est synthétisé par formation de liaison peptidique, qui implique le couplage d'acides aminés. La synthèse utilise généralement des groupes protecteurs pour empêcher les réactions indésirables aux extrémités amino et carboxyle des acides aminés. Les agents de couplage courants utilisés incluent la N,N'-dicyclohexylcarbodiimide (DCC) et la N-hydroxysuccinimide (NHS). La réaction est réalisée dans un solvant organique tel que le diméthylformamide (DMF) à une température et un pH contrôlés .

Méthodes de production industrielle : Dans les milieux industriels, la synthèse peptidique en phase solide (SPPS) est souvent utilisée pour la production de tripeptides comme le this compound. Cette méthode implique l'ancrage du premier acide aminé à une résine solide, suivi de l'ajout séquentiel d'acides aminés protégés. Le produit final est clivé de la résine et purifié par chromatographie liquide haute performance (HPLC) .

Analyse Des Réactions Chimiques

Types de réactions : Le Triletide subit diverses réactions chimiques, notamment :

Oxydation : Le this compound peut être oxydé en présence d'oxydants tels que le peroxyde d'hydrogène.

Réduction : Les réactions de réduction peuvent être réalisées à l'aide d'agents réducteurs comme le borohydrure de sodium.

Substitution : Les réactions de substitution nucléophile peuvent se produire à des sites spécifiques sur la chaîne peptidique.

Réactifs et conditions courants :

Oxydation : Peroxyde d'hydrogène en solution aqueuse.

Réduction : Borohydrure de sodium dans le méthanol.

Substitution : Nucléophiles tels que les amines ou les thiols dans des solvants organiques.

Principaux produits :

Oxydation : Dérivés tripeptidiques oxydés.

Réduction : Dérivés tripeptidiques réduits.

Substitution : Dérivés tripeptidiques substitués avec des chaînes latérales modifiées.

4. Applications de la recherche scientifique

Le this compound a une large gamme d'applications dans la recherche scientifique :

Chimie : Utilisé comme bloc de construction pour la synthèse de peptides et de protéines plus complexes.

Biologie : Étudié pour son rôle dans la protection cellulaire et l'activité anti-ulcéreuse.

Médecine : Enquête sur son potentiel dans le traitement des affections liées à la synthèse de la thromboxane, telles que les maladies cardiovasculaires.

Industrie : Utilisé dans le développement de médicaments et d'agents thérapeutiques à base de peptides

5. Mécanisme d'action

Le this compound exerce ses effets en inhibant la thromboxane synthétase, une enzyme impliquée dans la synthèse de la thromboxane A2. La thromboxane A2 est un puissant vasoconstricteur et promoteur de l'agrégation plaquettaire. En inhibant cette enzyme, le this compound réduit la production de thromboxane A2, exerçant ainsi ses effets cytoprotecteurs et anti-ulcéreux. Les cibles moléculaires comprennent la thromboxane synthétase et les voies associées impliquées dans l'agrégation plaquettaire et la vasoconstriction .

Composés similaires :

Aspirine : Inhibe également la synthèse de la thromboxane mais par un mécanisme différent impliquant l'inhibition de la cyclooxygénase.

Clopidogrel : Un agent antiplaquettaire qui inhibe les récepteurs de l'adénosine diphosphate (ADP) sur les plaquettes.

Dipyridamole : Inhibe la phosphodiestérase et augmente les niveaux d'adénosine monophosphate cyclique (AMPc) dans les plaquettes.

Unicité : Le this compound est unique dans son inhibition spécifique de la thromboxane synthétase sans affecter d'autres voies impliquées dans l'agrégation plaquettaire. Cette spécificité réduit le risque d'effets secondaires associés aux agents antiplaquettaires à action plus large .

Applications De Recherche Scientifique

Triletide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex peptides and proteins.

Biology: Studied for its role in cellular protection and antiulcerogenic activity.

Medicine: Investigated for its potential in treating conditions related to thromboxane synthesis, such as cardiovascular diseases.

Industry: Utilized in the development of peptide-based drugs and therapeutic agents

Mécanisme D'action

Triletide exerts its effects by inhibiting thromboxane synthase, an enzyme involved in the synthesis of thromboxane A2. Thromboxane A2 is a potent vasoconstrictor and promoter of platelet aggregation. By inhibiting this enzyme, this compound reduces the production of thromboxane A2, thereby exerting its cytoprotective and antiulcerogenic effects. The molecular targets include thromboxane synthase and associated pathways involved in platelet aggregation and vasoconstriction .

Comparaison Avec Des Composés Similaires

Aspirin: Also inhibits thromboxane synthesis but through a different mechanism involving cyclooxygenase inhibition.

Clopidogrel: An antiplatelet agent that inhibits adenosine diphosphate (ADP) receptors on platelets.

Dipyridamole: Inhibits phosphodiesterase and increases cyclic adenosine monophosphate (cAMP) levels in platelets.

Uniqueness: Triletide is unique in its specific inhibition of thromboxane synthase without affecting other pathways involved in platelet aggregation. This specificity reduces the risk of side effects associated with broader-acting antiplatelet agents .

Propriétés

Numéro CAS |

62087-96-1 |

|---|---|

Formule moléculaire |

C27H31N5O5 |

Poids moléculaire |

505.6 g/mol |

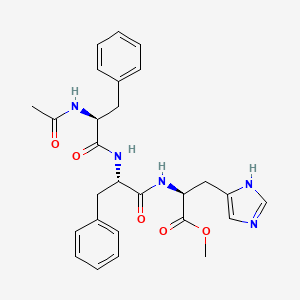

Nom IUPAC |

methyl (2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoate |

InChI |

InChI=1S/C27H31N5O5/c1-18(33)30-22(13-19-9-5-3-6-10-19)25(34)31-23(14-20-11-7-4-8-12-20)26(35)32-24(27(36)37-2)15-21-16-28-17-29-21/h3-12,16-17,22-24H,13-15H2,1-2H3,(H,28,29)(H,30,33)(H,31,34)(H,32,35)/t22-,23-,24-/m0/s1 |

Clé InChI |

ZHAGGRWTJXROKV-HJOGWXRNSA-N |

SMILES |

CC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC3=CN=CN3)C(=O)OC |

SMILES isomérique |

CC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CC3=CN=CN3)C(=O)OC |

SMILES canonique |

CC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC3=CN=CN3)C(=O)OC |

Apparence |

Solid powder |

Key on ui other cas no. |

62087-96-1 |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Séquence |

FFH |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

N-Ac-Phe-Phe-His-Me N-acetylphenylalanyl-phenylalanyl-histidine methyl ester triletide ZAMI 420 ZAMI-420 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2S)-3,3-dimethylbutan-2-yl]-2-phenyl-3-[(4-piperidin-1-ylpiperidin-1-yl)methyl]quinoline-4-carboxamide](/img/structure/B1681498.png)

![Benzamide, 3,4-dichloro-N-[(3S)-1-[[4-[3-(dimethylamino)propoxy]phenyl]methyl]-3-pyrrolidinyl]-](/img/structure/B1681500.png)

![(6aS,6bS,10R,10aR,11aS,11bR)-10,11b-dimethyl-1,2,5,6,6a,6b,7,8,10,10a,11,11a-dodecahydrobenzo[a]fluorene-3,9-dione](/img/structure/B1681509.png)

![[(2S)-1-[[1-[[(3R,4S)-1-cyclohexyl-3,4-dihydroxy-6-methylheptan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl] morpholine-4-carboxylate](/img/structure/B1681510.png)

![3-chloro-N'-(3-pyridin-4-ylpropanoyl)-6H-benzo[b][1,4]benzoxazepine-5-carbohydrazide;hydrochloride](/img/structure/B1681513.png)

![3-chloro-N'-[3-(furan-2-ylmethylsulfanyl)propanoyl]-6H-benzo[b][1,4]benzoxazepine-5-carbohydrazide](/img/structure/B1681515.png)